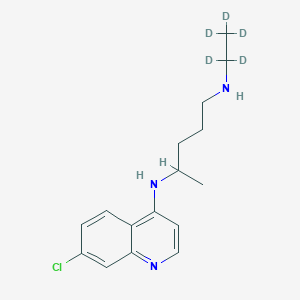

SIRT5 inhibitor 3

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

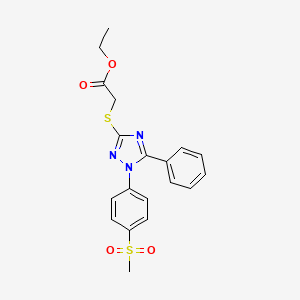

L’inhibiteur de SIRT5 3 est un composé conçu pour inhiber l’activité de la sirtuine 5 (SIRT5), un membre de la famille des sirtuines, des désacétylases dépendantes du NAD±. Les sirtuines sont impliquées dans divers processus cellulaires, notamment l’expression des gènes, le métabolisme, la réponse au stress et le vieillissement. SIRT5, en particulier, a été lié à la régulation des voies métaboliques et est impliqué dans plusieurs maladies, notamment le cancer, les troubles neurodégénératifs et les maladies métaboliques .

Méthodes De Préparation

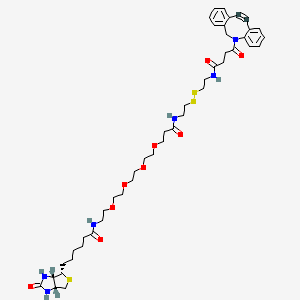

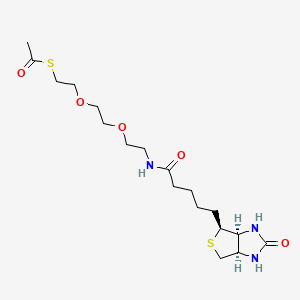

Voies de synthèse et conditions de réaction : La synthèse de l’inhibiteur de SIRT5 3 implique généralement la préparation d’un pentapeptide cyclique avec un résidu central de Nε-carboxyethyl-thiocarbamoyl-lysine. Ce composé est synthétisé par une série de réactions de couplage peptidique, suivie d’une cyclisation pour former la structure cyclique souhaitée . Les conditions de réaction incluent souvent l’utilisation de réactifs de couplage tels que le HATU ou l’EDCI, et les réactions sont effectuées dans des solvants comme le diméthylformamide (DMF) ou le dichlorométhane (DCM) sous atmosphère inerte .

Méthodes de production industrielle : Cela comprendrait l’optimisation des conditions de réaction pour les réactions à grande échelle, en assurant la pureté des intermédiaires et des produits finaux, et en mettant en œuvre des techniques de purification efficaces telles que la chromatographie .

Analyse Des Réactions Chimiques

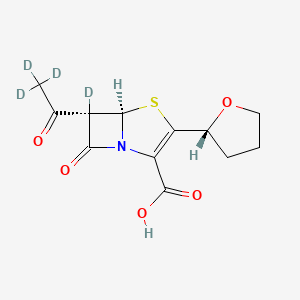

Types de réactions : L’inhibiteur de SIRT5 3 subit principalement des réactions de désacylation catalysées par SIRT5. Ces réactions impliquent l’élimination des groupes acyle des résidus lysine des protéines. Les principaux types de réactions de désacylation comprennent la démalonyation, la désuccinylation et la déglutarylation .

Réactifs et conditions courants : Les réactions de désacylation catalysées par SIRT5 nécessitent généralement du NAD+ comme cofacteur. Les réactions sont effectuées dans des conditions physiologiques, avec une activité optimale observée à pH 7,4 et des températures autour de 37 °C .

Principaux produits : Les principaux produits formés à partir des réactions de désacylation comprennent la protéine désacylée, la nicotinamide (NAM) et le 2’-O-acyl-ADP-ribose (2’-O-AADPR) .

Applications de la recherche scientifique

L’inhibiteur de SIRT5 3 a plusieurs applications de recherche scientifique, en particulier dans les domaines de la chimie, de la biologie, de la médecine et de l’industrie. En chimie, il est utilisé comme un outil pour étudier l’activité enzymatique de SIRT5 et pour développer de nouveaux inhibiteurs avec une puissance et une sélectivité améliorées . En biologie, il aide à comprendre le rôle de SIRT5 dans le métabolisme cellulaire et son impact sur divers processus physiologiques . En médecine, l’inhibiteur de SIRT5 3 est étudié pour ses applications thérapeutiques potentielles dans le traitement de maladies telles que le cancer, les troubles neurodégénératifs et les maladies métaboliques . Dans l’industrie, il peut être utilisé dans le développement de nouveaux médicaments ciblant SIRT5 .

Applications De Recherche Scientifique

SIRT5 inhibitor 3 has several scientific research applications, particularly in the fields of chemistry, biology, medicine, and industry. In chemistry, it is used as a tool to study the enzymatic activity of SIRT5 and to develop new inhibitors with improved potency and selectivity . In biology, it helps in understanding the role of SIRT5 in cellular metabolism and its impact on various physiological processes . In medicine, this compound is being investigated for its potential therapeutic applications in treating diseases such as cancer, neurodegenerative disorders, and metabolic diseases . In industry, it may be used in the development of new drugs targeting SIRT5 .

Mécanisme D'action

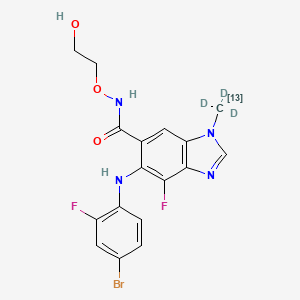

L’inhibiteur de SIRT5 3 exerce ses effets en se liant au site actif de SIRT5, empêchant ainsi l’enzyme de catalyser la désacylation des résidus lysine sur les protéines cibles . Cette inhibition perturbe les processus métaboliques normaux régulés par SIRT5, conduisant à une augmentation du stress oxydatif et à une altération de la croissance tumorale dans les cellules cancéreuses . Les cibles moléculaires de l’inhibiteur de SIRT5 3 comprennent les enzymes impliquées dans le métabolisme cellulaire, telles que l’isocitrate déshydrogénase 2 (IDH2) et la superoxyde dismutase 1 (SOD1) .

Comparaison Avec Des Composés Similaires

L’inhibiteur de SIRT5 3 est unique en termes de sélectivité et de puissance par rapport aux autres inhibiteurs de SIRT5. Des composés similaires comprennent les thioglutaryl pseudopeptides et autres peptides cycliques conçus pour inhiber SIRT5 . Ces composés varient dans leurs structures chimiques et leurs mécanismes inhibiteurs, mais ils visent tous à inhiber sélectivement l’activité de SIRT5. L’inhibiteur de SIRT5 3 se distingue par son inhibition forte et sélective des réactions de désacylation catalysées par SIRT5, ce qui en fait un outil précieux pour la recherche et les applications thérapeutiques potentielles .

Propriétés

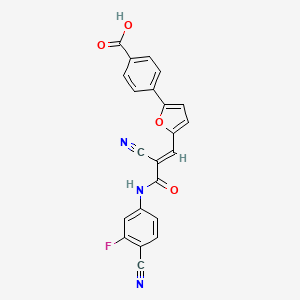

Formule moléculaire |

C22H12FN3O4 |

|---|---|

Poids moléculaire |

401.3 g/mol |

Nom IUPAC |

4-[5-[(E)-2-cyano-3-(4-cyano-3-fluoroanilino)-3-oxoprop-1-enyl]furan-2-yl]benzoic acid |

InChI |

InChI=1S/C22H12FN3O4/c23-19-10-17(6-5-15(19)11-24)26-21(27)16(12-25)9-18-7-8-20(30-18)13-1-3-14(4-2-13)22(28)29/h1-10H,(H,26,27)(H,28,29)/b16-9+ |

Clé InChI |

ZXUUSUJEPKBBBB-CXUHLZMHSA-N |

SMILES isomérique |

C1=CC(=CC=C1C2=CC=C(O2)/C=C(\C#N)/C(=O)NC3=CC(=C(C=C3)C#N)F)C(=O)O |

SMILES canonique |

C1=CC(=CC=C1C2=CC=C(O2)C=C(C#N)C(=O)NC3=CC(=C(C=C3)C#N)F)C(=O)O |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(2R)-2-amino-N-[(2S)-1-[[(3S,6S,12S,15S,18R,21R,24S,27S,28R)-6-[(1S)-2-amino-1-hydroxy-2-oxoethyl]-15-[(2S)-butan-2-yl]-18-[3-(diaminomethylideneamino)propyl]-12-[(1S)-1-hydroxyethyl]-3-(hydroxymethyl)-24-[(1R)-1-hydroxy-2-methylpropyl]-21-(2-methylpropyl)-2,5,8,11,14,17,20,23,26-nonaoxo-28-phenyl-1-oxa-4,7,10,13,16,19,22,25-octazacyclooctacos-27-yl]amino]-4-methyl-1-oxopentan-2-yl]-4-methylpentanamide](/img/structure/B12421397.png)